molecular formula C23H26N4O2 B279672 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

Katalognummer: B279672
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: IJEZCWZXHWNXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether, also known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes. This compound works by blocking the action of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. Incretins are hormones produced by the intestine that stimulate insulin secretion and reduce glucagon production, leading to lower blood sugar levels.

Wirkmechanismus

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors work by blocking the action of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion, decreased glucagon production, and reduced hepatic glucose output. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon production, reduce hepatic glucose output, and improve beta-cell function. They also have anti-inflammatory and antioxidant properties, which may contribute to their beneficial effects on cardiovascular health. This compound inhibitors have been shown to reduce the risk of cardiovascular events and improve endothelial function.

Vorteile Und Einschränkungen Für Laborexperimente

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have several advantages for lab experiments. They are easy to administer and have a favorable safety profile. They also have a predictable pharmacokinetic profile and are well tolerated by animals. However, this compound inhibitors have some limitations for lab experiments. They may have off-target effects, and their efficacy may vary depending on the animal model used.

Zukünftige Richtungen

There are several future directions for the research and development of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. One area of focus is the development of more potent and selective this compound inhibitors. Another area of focus is the investigation of the long-term effects of this compound inhibitors on cardiovascular health. There is also a need for more studies on the optimal dosing and administration of this compound inhibitors, as well as their efficacy in different patient populations. Finally, there is a need for more research on the combination of this compound inhibitors with other antidiabetic drugs, as well as their potential use in the prevention of type 2 diabetes.

Synthesemethoden

The synthesis of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors involves the use of various chemical reactions and techniques. One of the most commonly used methods is the reaction of 4-aminophenyl methyl ether with 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to yield this compound.

Wissenschaftliche Forschungsanwendungen

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They are used as an add-on therapy to other antidiabetic drugs such as metformin, sulfonylureas, and insulin. This compound inhibitors have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. They also have a favorable safety profile and are well tolerated by patients.

Eigenschaften

Molekularformel

C23H26N4O2

Molekulargewicht

390.5 g/mol

IUPAC-Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O2/c1-17-22(18(2)27(24-17)20-7-5-4-6-8-20)23(28)26-15-13-25(14-16-26)19-9-11-21(29-3)12-10-19/h4-12H,13-16H2,1-3H3

InChI-Schlüssel

IJEZCWZXHWNXKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Kanonische SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.